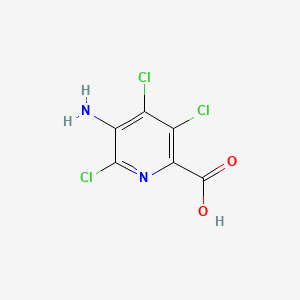
1-Iodo-3-(methanesulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(methanesulfinyl)benzene is an aromatic compound featuring an iodine atom and a methanesulfinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methanesulfinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the iodination of benzene can be achieved using iodine and an oxidizing agent such as nitric acid . The methanesulfinyl group can be introduced via sulfoxidation reactions, where a thiol or sulfide precursor is oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide using appropriate oxidizing or reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Iodo-3-(methanesulfinyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-(methanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution process. The iodine atom and methanesulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The methanesulfinyl group can also participate in redox reactions, altering the electronic properties of the compound .
Comparaison Avec Des Composés Similaires
1-Iodo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.
1-Iodo-3-(methanesulfonyl)benzene: Contains a methanesulfonyl group, which is a more oxidized form of the methanesulfinyl group.
Uniqueness: 1-Iodo-3-(methanesulfinyl)benzene is unique due to the presence of both an iodine atom and a methanesulfinyl group, which confer distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
70079-50-4 |
|---|---|
Formule moléculaire |
C7H7IOS |
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
1-iodo-3-methylsulfinylbenzene |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Clé InChI |
STTZZFCBPSRTSY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



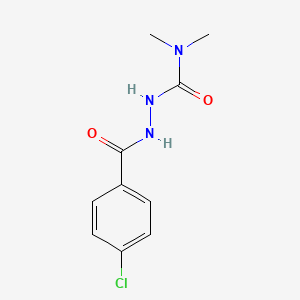
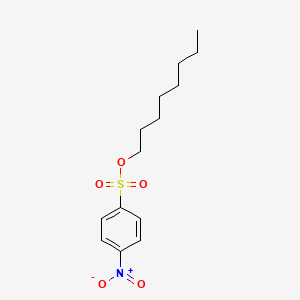
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
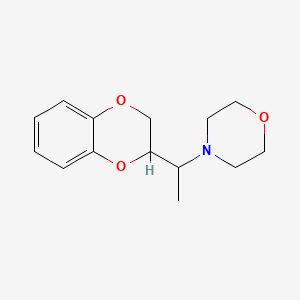
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)

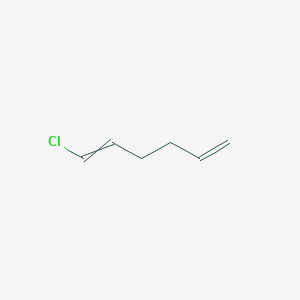
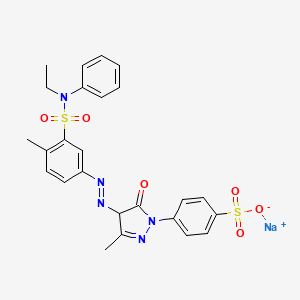

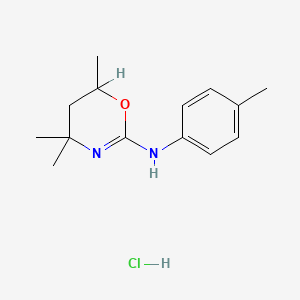
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)
